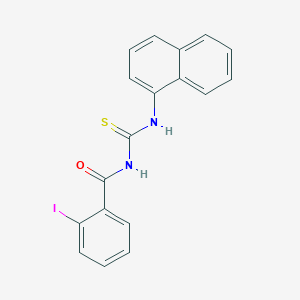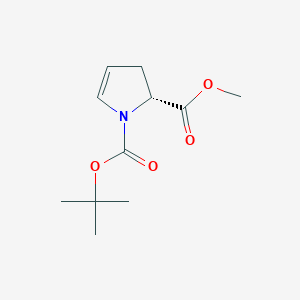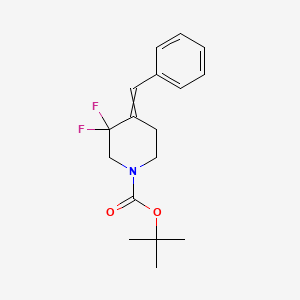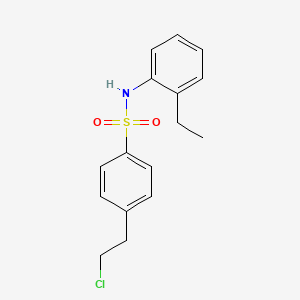![molecular formula C17H16IN3O3S B12448595 N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12448595.png)
N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with the molecular formula C17H16IN3O3S. It is characterized by the presence of a cyanomethyl group, an iodophenyl group, and a methylsulfonyl group attached to a glycinamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyanomethyl group to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like sodium azide (NaN~3~) and potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The cyanomethyl and iodophenyl groups can participate in binding interactions with proteins, while the methylsulfonyl group may enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldiacetonitrile: This compound has a similar biphenyl structure but lacks the iodophenyl and methylsulfonyl groups.
N-[4-(cyanomethyl)phenyl]-2-[3-fluoro(methylsulfonyl)anilino]acetamide: This compound shares the cyanomethyl and methylsulfonyl groups but has a different aromatic substitution pattern.
Uniqueness
N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the iodophenyl group, in particular, allows for unique substitution reactions that are not possible with similar compounds.
Properties
Molecular Formula |
C17H16IN3O3S |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(4-iodo-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H16IN3O3S/c1-25(23,24)21(16-8-4-14(18)5-9-16)12-17(22)20-15-6-2-13(3-7-15)10-11-19/h2-9H,10,12H2,1H3,(H,20,22) |
InChI Key |
NAFXEPXBYNVQRK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)CC#N)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B12448529.png)
![1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12448533.png)

![4-Methyl-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B12448539.png)




![(2E)-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12448569.png)

![2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride](/img/structure/B12448584.png)

